molecular formula C20H25FN2O3S B4392579 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine

1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine

Cat. No. B4392579
M. Wt: 392.5 g/mol
InChI Key: RHSOXDDHCMTAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine” is a compound with the molecular formula C20H25FN2O3S . It has been used as a PET probe targeting pyruvate kinase M2 .


Synthesis Analysis

The synthesis of “1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine” involves fluorination of 1-((2-fluoro-6-nitrophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine with K[18F]F/K2.2.2 in N,N-dimethylformamide at 110 °C for 20 minutes .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a mesityl group and a sulfonyl group. The sulfonyl group is further substituted with a 4-fluoro-2-methoxyphenyl group .

Scientific Research Applications

Medicine: Pyruvate Kinase M2 Targeting

This compound is used in the development of PET radiopharmaceuticals like [18F]DASA-23, which target pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis . PKM2 is significant in cancer metabolism, making this application crucial for developing new cancer treatments.

Diagnostics: Brain Imaging

In neuroscience, [18F]DASA-23, derived from this compound, crosses the blood-brain barrier and is used for brain imaging to assess the levels of PKM2 . This is particularly useful in the study of glioblastoma and other CNS tumors.

Biochemistry: Synthesis of Biologically Active Molecules

The compound serves as a reactant in the synthesis of various biologically active molecules, including GSK-3β inhibitors, which are important in studying neurological diseases and diabetes .

Pharmacology: Drug Development

It’s used as a scaffold in drug discovery for the development of new biologically active compounds, including those with potential antidepressant activity or as modulators of inflammation and bone loss .

Neuroscience: Neurotransmitter Receptor Study

The compound’s derivatives are investigated for their role as NR2B subtype of NMDA receptor antagonists, which have implications in studying and treating depression .

Oncology: Visualization of Intracranial Malignancies

Ongoing studies are evaluating the ability of [18F]DASA-23 to visualize intracranial malignancies, which could lead to advancements in the diagnosis and treatment of brain cancers .

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cellSimilar compounds have been known to inhibit or activate their targets, leading to downstream effects .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targetsSimilar compounds have been known to affect pathways such as the suzuki–miyaura cross-coupling pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailabilitySimilar compounds have been known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affectsSimilar compounds have been known to cause changes in cellular processes, leading to various physiological effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compoundsSimilar compounds have been known to exhibit different efficacies and stabilities under different environmental conditions .

Future Directions

The compound shows potential for in vivo imaging and is currently being evaluated for its ability to detect and monitor cancer noninvasively . Further studies are needed to fully understand its potential applications in medical imaging and cancer research.

properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3S/c1-14-11-15(2)20(16(3)12-14)22-7-9-23(10-8-22)27(24,25)19-6-5-17(21)13-18(19)26-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSOXDDHCMTAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Reactant of Route 3
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Reactant of Route 4
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Reactant of Route 5
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Reactant of Route 6
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.